Octyl-beta-D-glucopyranoside

Catalog No.
S703161
CAS No.
29836-26-8
M.F
C14H28O6
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl-beta-D-glucopyranoside

CAS Number

29836-26-8

Product Name

Octyl-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-O-n-octyl-beta-D-glucopyranoside, beta-octyl-D-glucoside, beta-octylglucopyranoside, N-octyl-beta-D-glucopyranoside, octyl glucoside, octyl-alpha-D-glucoside, octyl-beta-D-glucoside, octyl-D-glucoside, (alpha)-isomer, octylglucopyranoside, octylglucoside

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Solubilization and Reconstitution of Membrane Proteins:

OBG's key application lies in its ability to gently extract and solubilize membrane proteins from their natural environment in cell membranes. It achieves this by mimicking the natural phospholipid bilayer structure, allowing proteins to retain their native conformation and function. This is crucial for studying these proteins in isolation, as they often lose their functionality when extracted using harsher detergents [].

2D Electrophoresis and Immunoprecipitation:

OBG proves valuable in techniques like 2D electrophoresis, where proteins are separated based on their size and isoelectric point. Its mild nature minimizes protein denaturation, ensuring accurate separation and analysis []. Additionally, OBG can be used in immunoprecipitation experiments to specifically isolate proteins of interest through their interaction with specific antibodies. Its compatibility with various buffers and low interference with protein-antibody binding make it a preferred choice [].

Crystallization of Membrane Proteins:

OBG plays a role in facilitating the crystallization of membrane proteins, which is crucial for determining their three-dimensional structure using techniques like X-ray crystallography. By stabilizing the proteins in solution, OBG allows them to assemble into ordered crystal lattices, enabling researchers to analyze their structure at the atomic level [].

Other Applications:

Beyond these specific uses, OBG finds application in various other research areas, such as:

  • Studying protein-lipid interactions
  • Isolating and purifying other biomolecules like enzymes and receptors
  • Studying the function and dynamics of cellular membranes

Octyl-beta-D-glucopyranoside is a non-ionic surfactant classified as a beta-D-glucoside, where the anomeric hydrogen of beta-D-glucopyranose is replaced by an octyl group. Its chemical formula is C₁₄H₂₈O₆, and it has a CAS number of 29836-26-8. This compound is primarily used as a detergent for solubilizing membrane-bound proteins while preserving their native structure. It is characterized by its hygroscopic nature and is typically presented as a white solid .

OGP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the hydrophobic core of the membrane. This loosens the interactions between membrane lipids and allows integral membrane proteins to be extracted while preserving their structure and functionality due to the mild detergent properties of OGP [, ].

OGP is generally considered a non-toxic compound []. However, it can cause mild skin irritation upon prolonged exposure []. Always handle it according to recommended laboratory safety practices, including wearing gloves and eye protection.

The chemical reactivity of octyl-beta-D-glucopyranoside involves its ability to form micelles in aqueous solutions, particularly around its critical micelle concentration, which ranges between 20-25 mM. This property makes it effective in solubilizing hydrophobic compounds and proteins . The compound can also undergo hydrolysis under certain conditions, resulting in the release of glucose and octanol, especially in the presence of acids or bases .

Octyl-beta-D-glucopyranoside exhibits significant biological activity, particularly in the field of biochemistry and molecular biology. It is known to facilitate the extraction of membrane proteins and lipids from biological membranes without denaturing them, which is crucial for studying protein interactions and functions. Additionally, studies have indicated potential antimicrobial properties against various bacterial strains, although further research is needed to fully understand its mechanisms of action .

The synthesis of octyl-beta-D-glucopyranoside can be achieved through several methods:

  • Glycosylation Reactions: This involves the reaction between beta-D-glucopyranose and octanol in the presence of an acid catalyst, facilitating the formation of the glycosidic bond.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the reaction between glucose derivatives and octanol, providing a more selective and environmentally friendly approach.
  • Chemical Modification: Starting from simpler glucosides, chemical modifications can be applied to introduce the octyl group through alkylation reactions .

Octyl-beta-D-glucopyranoside has diverse applications across various fields:

  • Biotechnology: Utilized as a detergent for protein extraction and purification processes.
  • Pharmaceuticals: Employed in drug formulation to enhance solubility and bioavailability of hydrophobic drugs.
  • Cosmetics: Used as an emulsifier and stabilizer in cosmetic formulations due to its surfactant properties.
  • Research: A valuable tool in biochemical assays for studying membrane proteins and lipid interactions .

Research on interaction studies involving octyl-beta-D-glucopyranoside has shown that it can alter membrane permeability and affect cellular processes. For example, it has been observed to enhance the uptake of certain drugs into cells by disrupting lipid bilayers. Additionally, studies have indicated that it can influence the behavior of surfactants in environmental contexts, affecting biodegradation processes .

Several compounds share structural similarities with octyl-beta-D-glucopyranoside, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
Decyl-beta-D-glucopyranosideC₁₆H₃₄O₆Higher hydrophobicity; used similarly in protein solubilization.
Dodecyl-beta-D-glucopyranosideC₁₈H₃₈O₆Greater emulsifying properties; effective in food applications.
Hexyl-beta-D-glucopyranosideC₁₂H₂₆O₆Lower critical micelle concentration; used in environmental studies.

Octyl-beta-D-glucopyranoside stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its unique properties allow for broader applications compared to other similar compounds .

Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

292.18858861 g/mol

Monoisotopic Mass

292.18858861 g/mol

Heavy Atom Count

20

LogP

1.46 (LogP)

Appearance

Assay:≥95%A crystalline solid

UNII

V109WUT6RL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H228 (25%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29836-26-8
41444-50-2

Wikipedia

Octyl_glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Modify: 2023-09-14
Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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